molecular formula C11H17N3O3 B13643219 5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid

5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid

Cat. No.: B13643219
M. Wt: 239.27 g/mol
InChI Key: FIGSZJCWYXZIGG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.

    Attachment of the Hydroxypentyl Chain: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropyl group and hydroxypentyl chain may enhance the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Cyclopropyl-Containing Compounds: Molecules featuring cyclopropyl groups with different functional groups.

    Hydroxypentyl-Substituted Compounds: Compounds with hydroxypentyl chains attached to various core structures.

Uniqueness

5-Cyclopropyl-1-(5-hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

5-cyclopropyl-1-(5-hydroxypentyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H17N3O3/c15-7-3-1-2-6-14-10(8-4-5-8)9(11(16)17)12-13-14/h8,15H,1-7H2,(H,16,17)

InChI Key

FIGSZJCWYXZIGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N=NN2CCCCCO)C(=O)O

Origin of Product

United States

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